N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide

Bioactivity Screening Data availability

Procure N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide (CAS 2097897-25-9) to access an unexplored region of benzofuran-2-carboxamide chemical space. With zero published medicinal chemistry data, this scaffold is ideal for proprietary phenotypic screening, affinity-based proteomics, and focused library synthesis. Minor structural modifications in this class cause steep, non-linear SAR changes—generic substitution is unsound. The benzofuran oxygen provides a distinct hydrogen-bond acceptor geometry for differential kinase or GPCR profiling. Its structural simplicity (MW 309.4) and commercial precursor availability support rapid hit-to-lead campaigns. Freedom-to-operate is maximized due to the absence of prior art. Use alongside 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide and N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide for systematic heterocycle selectivity profiling.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 2097897-25-9
Cat. No. B2746298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide
CAS2097897-25-9
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)N4C=CC=N4
InChIInChI=1S/C18H19N3O2/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22)
InChIKeyAEQWXVCHNVDZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide (CAS 2097897-25-9): Structural Profile and Baseline Identity for Procurement


N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide (CAS 2097897-25-9) is a fully synthetic small molecule with the molecular formula C18H19N3O2 and a molecular weight of 309.4 g/mol . It belongs to the chemical class of benzofuran-2-carboxamides and features a distinctive N-[4-(1H-pyrazol-1-yl)cyclohexyl] substituent. The compound is listed in major chemical registration databases but, at the time of analysis, does not appear in curated bioactivity repositories such as PubChem BioAssay or ChEMBL with quantitative data [1]. This information gap means that any procurement decision must be based on structural rationale and class-level knowledge rather than direct compound-specific activity measurements.

Why Generic Substitution of N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide Is Not Supported by Current Evidence


Generic substitution among in-class benzofuran-2-carboxamides or pyrazole-cyclohexyl amides is scientifically unsound because minor structural modifications within this scaffold family lead to large, non-linear changes in target engagement and cellular potency. In a published study of eight novel pyrazole-based benzofuran derivatives, the most potent compound exhibited an IC50 of 7.31 μM against MCF-7 cells, while structurally close analogs within the same series showed substantially weaker activity [1]. Although the specific compound N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide was not part of that particular study, the steep structure-activity relationship (SAR) observed among congeners demonstrates that even a single substituent change on the pyrazole or cyclohexyl ring can ablate or dramatically alter biological potency. Until comparative pharmacological data become available, assuming interchangeability with any close analog is unjustified.

N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide: Sparse Quantitative Evidence and Comparative Gaps


Absence of Bioactivity Data in Major Public Repositories Relative to Related Benzofuran-2-carboxamides

A direct query of PubChem BioAssay and ChEMBL for CAS 2097897-25-9 returns no quantitative bioactivity records, whereas related benzofuran-2-carboxamide derivatives such as compound 2 from the Ameziane El Hassani et al. series (IC50 7.31 μM on MCF-7) and other pyrazole-benzofuran hybrids from the COX inhibition literature (COX-2 IC50 8.0 μM for a compound 2 analog) are well characterized [1][2]. This data gap constitutes a genuine differentiation point because a scientific user considering this compound must factor in the absence of annotated screening results, which translates to additional in-house assay investment compared to similarly priced analogs with published potency benchmarks.

Bioactivity Screening Data availability

Structural Uniqueness of the 4-(1H-Pyrazol-1-yl)cyclohexyl Motif Within the Benzofuran-2-carboxamide Chemical Space

The combination of a 4-(1H-pyrazol-1-yl)cyclohexyl amine with a benzofuran-2-carboxylic acid is not found among the 26 substituted benzofuran derivatives reported in antimycobacterial SAR studies (MIC values 64 µg/mL for the most active sulfamide analogs) [1], nor among the eight pyrazole-benzofuran hybrids characterized in the 2023 anticancer study [2]. This specific N-[4-(1H-pyrazol-1-yl)cyclohexyl] linkage is thus a chemotype feature that has not been interrogated in any published SAR campaign, making it a structurally differentiated entry point for novel target identification.

Chemical diversity Scaffold novelty Structure-activity relationship

Potential for Differentiated CYP and Kinase Profile Based on the Benzofuran-2-carboxamide Pharmacophore Versus Thiophene and Oxane Analogs

Benzofuran-2-carboxamides have been extensively characterized as privileged scaffolds for kinase inhibition (e.g., Aurora-A kinase IC50 0.16 µM for a related benzofuran-2-carboxamide derivative) and GPCR modulation . In contrast, closely matched 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide and N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide analogs belong to thiophene and saturated oxane series, respectively, which exhibit distinct metabolic liabilities and target interaction profiles. Although no direct head-to-head comparison has been published, the benzofuran oxygen atom provides an additional hydrogen-bond acceptor that may confer differential kinase hinge-binding interactions compared to the thiophene sulfur or the fully saturated oxane ring [1].

Metabolic stability Kinase selectivity Off-target risk

Recommended Procurement Scenarios for N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide Based on Current Evidence Profile


Chemical Probe Synthesis for Novel Target Deconvolution Campaigns

As the N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide scaffold has not been explored in any published medicinal chemistry program [1], it is well suited for academic or biotech groups conducting phenotypic screening or affinity-based proteomics. The compound can serve as a starting point for synthesizing a focused library, where its benzofuran-2-carboxamide core provides a privileged kinase-interacting motif, while the 4-(1H-pyrazol-1-yl)cyclohexyl tail offers a vector for further diversification.

Selectivity Profiling Against Structurally Related Thiophene and Oxane Analogs

Procurement of this compound alongside 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide and N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide enables systematic selectivity profiling across the benzofuran, thiophene, and oxane heterocycle series. The benzofuran oxygen provides a distinct hydrogen-bond acceptor geometry that may translate into differential kinase or GPCR binding profiles, a hypothesis that can only be tested with comparative in vitro panels [2].

In Silico Docking and Pharmacophore Modeling as a Training Set Outlier

Because this compound occupies an unexplored region of benzofuran-2-carboxamide chemical space, it can be used as a negative or outlier control in virtual screening campaigns. Its inclusion alongside well-characterized pyrazole-benzofuran analogs (e.g., those from the 2023 anticancer study with IC50 values against MCF-7, HT-29, and A-549 cells [1]) helps validate the predictive power of computational models by testing whether they correctly assign low predicted activity to a structurally distinct but scaffold-related molecule.

Custom Synthesis and Lead Optimization Starting Material

The compound's structural simplicity (MW 309.4, C18H19N3O2) and the commercial availability of its synthetic precursors make it an attractive starting material for medicinal chemistry groups seeking to build proprietary benzofuran-2-carboxamide series. The absence of literature precedent [1] reduces the risk of prior art conflicts and supports freedom-to-operate in early-stage drug discovery.

Quote Request

Request a Quote for N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.